3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a piperazine ring substituted with a 2-chlorophenyl group and a pyrrolidine-2,5-dione core substituted with a 4-propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-chlorophenylamine with piperazine under controlled conditions to form the intermediate 4-(2-chlorophenyl)piperazine. This intermediate is then reacted with 1-(4-propoxyphenyl)pyrrolidine-2,5-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trazodone: A compound with a similar piperazine structure, used as an antidepressant.
Buspirone: Another piperazine derivative, used as an anxiolytic.
Quetiapine: A compound with a similar pyrrolidine-2,5-dione core, used as an antipsychotic.
Uniqueness
3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c1-2-15-30-18-9-7-17(8-10-18)27-22(28)16-21(23(27)29)26-13-11-25(12-14-26)20-6-4-3-5-19(20)24/h3-10,21H,2,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNPPZYUVINXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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